molecular formula C16H14N2O3S B12156921 Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate

Cat. No.: B12156921
M. Wt: 314.4 g/mol
InChI Key: FOFZAJYPZRVHFW-UHFFFAOYSA-N
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Description

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and linked to a benzoate moiety through an ether linkage. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Ether linkage formation: The thieno[2,3-d]pyrimidine core is then reacted with methyl 3-hydroxybenzoate under conditions that promote ether bond formation, such as using a suitable dehydrating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .

Scientific Research Applications

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate can be compared with other thienopyrimidine derivatives, such as:

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
  • Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoylamino]propanoate

These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoate moiety, which may confer distinct properties and applications .

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-12-6-4-5-11(7-12)16(19)20-3/h4-8H,1-3H3

InChI Key

FOFZAJYPZRVHFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=CC(=C3)C(=O)OC)C

Origin of Product

United States

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